N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806159
InChI: InChI=1S/C18H19N5O2S/c24-15(20-18-22-21-16(26-18)12-5-3-6-12)9-4-10-23-11-19-14-8-2-1-7-13(14)17(23)25/h1-2,7-8,11-12H,3-6,9-10H2,(H,20,22,24)
SMILES:
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC14806159

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide -

Specification

Molecular Formula C18H19N5O2S
Molecular Weight 369.4 g/mol
IUPAC Name N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide
Standard InChI InChI=1S/C18H19N5O2S/c24-15(20-18-22-21-16(26-18)12-5-3-6-12)9-4-10-23-11-19-14-8-2-1-7-13(14)17(23)25/h1-2,7-8,11-12H,3-6,9-10H2,(H,20,22,24)
Standard InChI Key AQBZEPVCVPUXFH-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • Cyclobutyl-1,3,4-thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted with a cyclobutyl group at the 5-position.

  • Quinazolin-4(3H)-one: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, known for its prevalence in bioactive molecules .

  • Butanamide linker: A four-carbon chain connecting the thiadiazole and quinazolinone moieties, providing conformational flexibility.

The IUPAC name, N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide, reflects this arrangement . Key structural identifiers include the InChIKey AQBZEPVCVPUXFH-UHFFFAOYSA-N and SMILES C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O .

Physicochemical Profile

PropertyValue
Molecular Weight369.4 g/mol
logP2.61 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area54.76 Ų
Solubility (logSw)-3.44 (poor aqueous solubility)

The compound’s moderate lipophilicity (logP ~2.61) and limited solubility suggest challenges in bioavailability, necessitating formulation optimization for therapeutic applications .

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves sequential reactions:

  • Thiadiazole Ring Formation: Cyclocondensation of cyclobutylcarboxylic acid hydrazide with carbon disulfide under basic conditions yields the 5-cyclobutyl-1,3,4-thiadiazol-2-amine intermediate.

  • Butanamide Linker Installation: Coupling the thiadiazole amine with a bromo-activated butanoyl chloride derivative introduces the four-carbon spacer .

  • Quinazolinone Conjugation: Mitsunobu or nucleophilic substitution reactions attach the 4-oxoquinazolin-3(4H)-yl group to the terminal amine of the linker.

Critical parameters influencing yield (~45–60%) include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., HOBt/EDCI for amide bonds).

Purification and Characterization

Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol affords >95% purity . Structural validation employs:

  • NMR: Distinct signals for cyclobutyl (δ 2.1–2.5 ppm), thiadiazole (δ 8.3 ppm), and quinazolinone carbonyl (δ 167 ppm).

  • HRMS: [M+H]⁺ peak at m/z 370.1321 (calculated: 370.1324) .

Biological Activity and Mechanism of Action

Mineralocorticoid Receptor Antagonism

Structural analogs in Patent US9403807B2 demonstrate affinity for mineralocorticoid receptors (MRs), suggesting a potential mechanism for treating hypertension or heart failure . The thiadiazole ring may mimic steroidal A-rings, competing with aldosterone for MR binding .

Structural Comparisons and Analog Optimization

Analogous Compounds

CompoundKey Structural DifferenceBioactivity
N-(5-Cyclobutyl-thiadiazol-2-yl)-2-methoxybenzamide Methoxybenzamide vs. quinazolinoneModerate COX-2 inhibition (IC₅₀ = 5 μM)
Patent US9403807B2 derivatives Triazole/oxadiazole coresMR antagonism (IC₅₀ = 50 nM)

The target compound’s quinazolinone-thiadiazole hybrid offers broader target engagement compared to simpler analogs .

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